molecular formula C11H11N5O4 B2678052 2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 1021065-71-3

2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid

Cat. No.: B2678052
CAS No.: 1021065-71-3
M. Wt: 277.24
InChI Key: GZWJMDLCXDYYCO-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine family, characterized by a fused imidazole-purine core. Its structure includes two methyl groups at positions 1 and 7, a 2,4-dioxo moiety, and an acetic acid substituent at position 8 (Figure 1).

Properties

IUPAC Name

2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O4/c1-5-3-16-7-8(14(2)11(20)13-9(7)19)12-10(16)15(5)4-6(17)18/h3H,4H2,1-2H3,(H,17,18)(H,13,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWJMDLCXDYYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a derivative of imidazopyrimidine and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H25N7O
  • Molecular Weight : 345.44 g/mol
  • CAS Number : 923204-19-7

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, related quinazolines have shown to scavenge free radicals effectively and reduce oxidative stress in vitro and in vivo models. This suggests that the imidazo[2,1-f]purine scaffold may contribute to antioxidant activity through the modulation of reactive oxygen species (ROS) levels .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : In vitro assays have demonstrated that related compounds can inhibit AChE activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .

Neuroprotective Effects

In animal studies, derivatives of this compound have shown potential neuroprotective effects against gamma radiation-induced oxidative stress. These studies evaluated behavioral changes and biochemical markers such as myeloperoxidase (MPO) and glutathione (GSH) levels in brain tissues, indicating a restoration of normal physiological functions post-treatment .

The biological activities of this compound may be attributed to:

  • Molecular Docking Studies : Computational analyses suggest that this compound can bind effectively to active sites of target enzymes (e.g., AChE). The binding interactions mimic those of known inhibitors, indicating a potential mechanism for its inhibitory effects on cholinergic activity .

Study 1: Antioxidant and Neuroprotective Activity

A study focused on a structurally similar compound demonstrated its ability to mitigate oxidative stress in irradiated mice. The treatment resulted in decreased MPO levels and increased GSH levels compared to control groups. Behavioral assessments indicated improved cognitive functions post-treatment .

Study 2: AChE Inhibition

Another investigation assessed the AChE inhibitory potential of various imidazopyrimidine derivatives. The most potent compound exhibited an IC50 value significantly lower than that of traditional AChE inhibitors. This finding supports the hypothesis that modifications to the imidazopyrimidine structure can enhance enzyme inhibition .

Data Summary

Biological ActivityObserved EffectsReference
AntioxidantScavenging of free radicals; reduced oxidative stress
AChE InhibitionIncreased acetylcholine levels; cognitive enhancement
NeuroprotectionMitigation of radiation-induced oxidative damage

Scientific Research Applications

Structural Features

The compound features a complex imidazo-purine structure with dioxo groups that contribute to its reactivity and biological interactions. The presence of multiple functional groups enhances its potential as a pharmacological agent.

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:

  • Condensation Reactions : Leading to the formation of larger heterocyclic compounds.
  • Cyclization Processes : Facilitating the creation of cyclic structures that may exhibit unique properties.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases, modulating their activity and influencing cellular functions.
Enzyme TargetEffect
Kinase AInhibition observed
Phosphatase BModulation of activity
  • Antioxidant Properties : Preliminary studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative damage.

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

  • Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in vitro and in vivo studies.
Disease ModelObserved Effect
Rheumatoid ArthritisReduced inflammation
AsthmaDecreased airway hyper-responsiveness
  • Anticancer Activity : Early-stage research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Anti-inflammatory Activity :
    • Researchers administered varying doses to animal models of inflammation and observed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups.
  • Investigation into Anticancer Properties :
    • A study focused on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased rates of apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid (Target) 1-Me, 7-Me, 8-CH₂COOH C₁₂H₁₂N₅O₄ 292.27 878421-36-4
2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3-yl)acetic acid 9-Cyclohexyl, 1-Me, 7-Me C₁₉H₂₄N₅O₄ 394.43 878736-37-9
2-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid 1-Me, 3-Me, 7-Me, 8-CH₂COOH C₁₂H₁₄N₅O₄ 292.27 878421-36-4
1,7-Dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 1-Me, 7-Me, 8-phenethyl C₁₈H₁₈N₅O₂ 336.37 796886-59-4
1,7-Dimethyl-8-(2-hydroxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 1-Me, 7-Me, 8-hydroxyethyl C₁₁H₁₃N₅O₃ 263.25 N/A

Key Observations :

  • Acetic Acid vs. Ester Modifications : The acetic acid moiety in the target compound contrasts with ester derivatives (e.g., methyl ester in ), which may alter metabolic stability or prodrug activation .

Enzyme Inhibition Potential

  • Aldose Reductase Inhibition : Analogs like Zenarestat () demonstrate activity against aldose reductase, though the target compound’s efficacy in this context remains unstudied .

Antitumor Activity

Amino acid ester derivatives of 5-fluorouracil () show antitumor activity, implying that the target compound’s purine scaffold could be modified for similar applications .

Solubility and Stability

  • The acetic acid group enhances water solubility compared to non-polar analogs (e.g., phenethyl-substituted compound in ) .
  • Stability may vary with substituents; for example, the hydroxyethyl group in ’s compound could increase susceptibility to oxidation .

Toxicity Data

  • A structurally similar compound (2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid) exhibits acute oral toxicity (LD₅₀ > 300 mg/kg) and skin irritation (), underscoring the need for rigorous safety testing of the target compound .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step heterocyclic condensation. A reflux-based approach using acetic acid as a solvent, sodium acetate as a base, and precursors like substituted imidazopyrimidines or purine derivatives is effective. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with carbonyl-containing intermediates (e.g., aldehydes or ketones) in acetic acid for 3–5 hours yields crystalline products after recrystallization from DMF/acetic acid mixtures . Optimization should focus on:

  • Temperature control : Prolonged heating (>5 hours) may degrade sensitive functional groups.
  • Precursor ratios : A 10% molar excess of carbonyl precursors improves yield.
  • Purification : Sequential washing with acetic acid, ethanol, and diethyl ether removes unreacted starting materials .

Basic: Which analytical techniques are most robust for structural elucidation?

Answer:
Combine spectroscopic and crystallographic methods:

  • Single-crystal X-ray diffraction : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in imidazo[1,2-a]pyrimidine analogs) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify methyl groups (δ 2.1–3.0 ppm) and acetic acid protons (δ 3.5–4.0 ppm). 15^15N NMR can confirm purine ring nitrogen environments .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 291.0854 for C11_{11}H10_{10}N4_4O4_4) .

Advanced: How can DFT studies enhance understanding of electronic properties?

Answer:
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level can:

  • Predict reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the purine ring .
  • Optimize geometry : Compare computed bond lengths (e.g., C=O at 1.21 Å) with crystallographic data to validate models .
  • Analyze charge distribution : Natural bond orbital (NBO) analysis reveals hyperconjugation effects in the imidazo[2,1-f]purine system .

Advanced: How should contradictory data between spectral and crystallographic results be resolved?

Answer:
Contradictions (e.g., NMR suggesting rotamers vs. X-ray showing a single conformation) require:

  • Cross-validation : Use variable-temperature NMR to detect dynamic processes (e.g., hindered rotation).
  • Purity checks : HPLC with UV detection (λ = 254 nm) confirms sample homogeneity; impurities >0.5% may skew spectral data .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Basic: What protocols ensure purity during synthesis?

Answer:

  • Recrystallization : Use DMF/acetic acid (3:1 v/v) to remove polar byproducts .
  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) isolates non-polar impurities.
  • Pharmacopeial standards : Follow USP guidelines for residual solvent testing (e.g., <500 ppm acetic acid) using GC-MS .

Advanced: What experimental designs are suitable for studying biological activity?

Answer:
Adopt a split-split-plot design to evaluate variables systematically:

  • Main plots : Test compound concentrations (e.g., 1–100 µM).
  • Subplots : Vary biological models (e.g., enzyme assays vs. cell cultures).
  • Sub-subplots : Replicate across timepoints (e.g., 24/48/72-hour incubations) .
    Include controls (e.g., DMSO vehicle) and use ANOVA with Tukey’s post-hoc test (α = 0.05) for significance.

Advanced: How can mechanistic pathways of reactivity be investigated?

Answer:

  • Kinetic studies : Monitor reaction progress via in situ FTIR (e.g., carbonyl peak at 1700 cm1^{-1}) to identify rate-determining steps.
  • Isotope labeling : Use 18^{18}O-labeled acetic acid to trace acyl transfer mechanisms.
  • Trapping intermediates : Add TEMPO to detect radical intermediates via EPR spectroscopy .

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